molecular formula C17H19NO5S B5285659 N-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-methoxybenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-methoxybenzenesulfonamide

Cat. No.: B5285659
M. Wt: 349.4 g/mol
InChI Key: GRSMVZVYVVBGPU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-methoxybenzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the sulfonamide class, which are known for their diverse applications in various fields such as medicine, agriculture, and materials science.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-3-12-4-7-15(21-2)17(9-12)24(19,20)18-10-13-5-6-14-16(8-13)23-11-22-14/h4-9,18H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSMVZVYVVBGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole derivative. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry and automated systems are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-methoxybenzenesulfonamide is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its sulfonamide group is known for its antibacterial properties, making it a candidate for antibiotic research.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-methoxybenzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine

  • N-(1,3-benzodioxol-5-ylmethyl)nonanamide

  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Uniqueness: N-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-methoxybenzenesulfonamide stands out due to its specific structural features, such as the presence of the ethyl and methoxy groups, which contribute to its unique chemical and biological properties

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